Hexadecyldimethylammonium acetate

Description

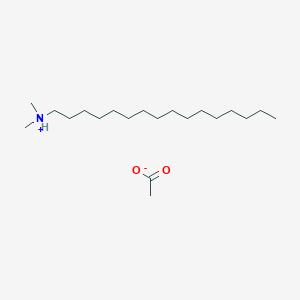

Hexadecyldimethylammonium acetate (B1210297), also known by synonyms such as Cetyldimethylammonium acetate and Hexadecyldimethylamine acetate, is a quaternary ammonium (B1175870) salt with the chemical formula C₂₀H₄₃NO₂. chemicalbook.com Its molecular structure and properties place it at the intersection of several key areas of chemical science.

Chemical Identity of Hexadecyldimethylammonium Acetate

| Property | Value |

|---|---|

| CAS Number | 25324-14-5 |

| Molecular Formula | C₂₀H₄₃NO₂ |

| Molecular Weight | 329.57 g/mol |

| IUPAC Name | hexadecyl(dimethyl)azanium;acetate |

This compound belongs to the broader class of quaternary ammonium compounds (QACs). These are organic compounds with a positively charged nitrogen atom bonded to four alkyl or aryl groups. The defining feature of this compound is its structure as a long-chain amphiphile. It possesses a hydrophilic "head" – the positively charged dimethylammonium group – and a long, hydrophobic "tail" – the 16-carbon hexadecyl chain. This dual nature is the foundation of its surface-active properties.

As a cationic surfactant, it is part of a family of molecules that includes more commonly studied compounds like Cetyltrimethylammonium bromide (CTAB). These molecules are known for their ability to reduce surface tension and form organized structures in solution. The acetate counter-ion in this compound can influence its properties compared to halides like bromide or chloride, potentially affecting its solubility and interaction with other molecules.

The amphiphilic nature of this compound is central to its importance in supramolecular chemistry and colloidal science. In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these molecules self-assemble into aggregates such as micelles, vesicles, and bilayers. This process is driven by the hydrophobic effect, where the hydrocarbon tails cluster together to minimize their contact with water, while the hydrophilic headgroups remain exposed to the aqueous environment.

The specific properties of these aggregates, such as their size, shape, and charge, are influenced by factors like concentration, temperature, and the presence of other solutes. While specific research on the aggregation behavior of this compound is not extensively documented in publicly accessible literature, its behavior is expected to be analogous to other single-chain cationic surfactants with similar chain lengths. These organized assemblies are fundamental to applications ranging from the formulation of emulsions and foams to their use as templates for nanomaterial synthesis.

Current research involving long-chain quaternary ammonium compounds like this compound is multifaceted. While direct academic studies focusing solely on this specific acetate salt are limited, the broader research trends for this class of compounds point to several key areas of investigation.

One major trajectory is their use in the formulation of consumer and industrial products. Regulatory bodies like Environment Canada have assessed long-chain aliphatic amines, including this compound, for their presence and use in products such as cleaning agents, personal care items, and polyurethane foams. canada.cacanada.ca This highlights the industrial relevance and the need for ongoing environmental and safety assessments.

In the realm of materials science, there is growing interest in using cationic surfactants as structure-directing agents for the synthesis of porous materials and nanoparticles. The self-assembly of these surfactants can create templates around which inorganic or polymeric materials can be formed, leading to materials with controlled pore sizes and structures.

Furthermore, the interaction of such surfactants with biological systems is a significant area of research. This includes their use as antimicrobial agents and their potential role in drug delivery systems, where they can encapsulate hydrophobic drugs within the core of micelles, enhancing their solubility and bioavailability. While specific studies on this compound in these advanced applications are not prominent, the foundational knowledge from similar QACs provides a basis for its potential exploration in these fields.

Structure

3D Structure of Parent

Properties

CAS No. |

25324-14-5 |

|---|---|

Molecular Formula |

C18H39N.C2H4O2 C20H43NO2 |

Molecular Weight |

329.6 g/mol |

IUPAC Name |

hexadecyl(dimethyl)azanium;acetate |

InChI |

InChI=1S/C18H39N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;1-2(3)4/h4-18H2,1-3H3;1H3,(H,3,4) |

InChI Key |

VGUANSONTIBISX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC[NH+](C)C.CC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of Hexadecyldimethylammonium Acetate Derivatives

Chemical Synthesis Pathways for Hexadecyldimethylammonium Salts

The fundamental method for synthesizing quaternary ammonium (B1175870) salts, including hexadecyldimethylammonium derivatives, is the Menshutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide. In the context of hexadecyldimethylammonium salts, this typically involves the reaction of N,N-dimethylhexadecylamine with a methylating agent.

A common precursor for many hexadecyldimethylammonium salts is hexadecyltrimethylammonium bromide (CTAB), which can be synthesized from cetyl (hexadecyl) bromide and trimethylamine. acs.org The acetate (B1210297) salt can then be formed through a salt metathesis reaction, where the bromide anion is exchanged for an acetate anion. For instance, reacting CTAB with silver acetate would precipitate silver bromide, leaving the desired hexadecyldimethylammonium acetate in solution. A patent from 1942 describes a similar process where cetyl trimethyl ammonium bromide is heated with silver sulfate (B86663) in boiling alcohol to produce cetyl trimethyl ammonium sulfate. google.com This general principle of anion exchange is a versatile method for generating a variety of quaternary ammonium salts with different counter-ions.

The synthesis of the tertiary amine precursor, N,N-dimethylhexadecylamine, can be achieved by reacting hexadecylamine (B48584) with a suitable methylating agent, followed by purification. Alternatively, it can be prepared from hexadecyl bromide and dimethylamine.

Below is a table summarizing common synthetic routes to quaternary ammonium salts:

| Reaction Type | Reactants | Product | Typical Conditions |

| Menshutkin Reaction | Tertiary Amine (e.g., N,N-dimethylhexadecylamine) + Alkyl Halide (e.g., Methyl Iodide) | Quaternary Ammonium Halide | Room temperature or gentle heating |

| Salt Metathesis | Quaternary Ammonium Halide (e.g., CTAB) + Metal Salt (e.g., Silver Acetate) | Desired Quaternary Ammonium Salt (e.g., this compound) | Often in a solvent like alcohol |

| Reductive Amination | Fatty Aldehyde + Dimethylamine + Reducing Agent | Tertiary Amine Precursor | Catalytic hydrogenation |

Functional Group Modifications and Analog Development

The properties of this compound can be tailored by modifying its chemical structure. These modifications can involve altering the length of the alkyl chain, changing the groups on the quaternary nitrogen, or introducing functional groups into the molecule.

Alkyl Chain Modification: The length of the C16 (hexadecyl) chain is a critical determinant of the surfactant properties of the molecule. Varying the alkyl chain length can impact its solubility, critical micelle concentration (CMC), and its interaction with surfaces. For example, research has shown that increasing the alkyl chain length from six to twelve methylene (B1212753) groups in certain quaternary ammonium salts leads to increased biological activity. ebi.ac.uk

Modification of the Quaternary Nitrogen Headgroup: The methyl groups on the nitrogen atom can be substituted with other alkyl or functionalized groups. For instance, replacing methyl groups with ethyl or butyl groups can alter the steric hindrance around the cationic headgroup, influencing its binding characteristics and reactivity. A 1942 patent describes the synthesis of cetyl diallyl methyl ammonium iodide by reacting cetyl diallyl amine with methyl iodide. google.com

Introduction of Functional Groups: Incorporating functional groups such as esters, amides, or hydroxyl groups can introduce new properties. For example, the introduction of ester linkages can create "soft" quaternary ammonium salts that are designed to be biodegradable. ebi.ac.uk These labile ester groups can be hydrolyzed under environmental conditions, breaking down the molecule into less harmful components. rsc.org Research has also focused on synthesizing quaternary ammonium compounds with amide linkages, which can form hydrogen bonds with water and improve solubility. acs.org

The development of analogs often aims to enhance specific properties. For instance, multi-headed cationic amphiphiles, containing multiple trimethylammonium or pyridinium (B92312) headgroups linked via ester groups, have been synthesized and shown to have impressive antibacterial activity. ebi.ac.uk

The following table provides examples of functional group modifications and their potential impact:

| Modification | Example Analog | Potential Impact on Properties |

| Alkyl Chain Variation | Dodecyldimethylammonium Acetate | Altered hydrophobicity, CMC, and surface activity |

| Headgroup Substitution | Hexadecyl(ethyl)dimethylammonium Acetate | Modified steric and electronic properties of the headgroup |

| Introduction of Ester Linkage | RCOOCHR1-N+(CH3)3 X- | Increased biodegradability ("soft" QACs) ebi.ac.uk |

| Introduction of Amide Linkage | CnH2n+1CONH(CH2)2N+(CH3)3·CH3CO3– | Improved water solubility acs.org |

Green Chemistry Principles in Quaternary Ammonium Compound Synthesis

The synthesis of quaternary ammonium compounds has traditionally involved the use of hazardous reagents and solvents. However, there is a growing emphasis on developing more environmentally friendly synthetic methods based on the principles of green chemistry. nih.gov

Use of Greener Reagents: A key area of development is the replacement of toxic methylating agents like methyl halides and dimethyl sulfate with greener alternatives. acs.org Dimethyl carbonate (DMC) is a notable example of a non-toxic and environmentally benign methylating reagent. acs.org It is more atom-efficient and avoids the production of inorganic salt byproducts that require treatment. acs.org

Renewable Feedstocks: There is a significant trend towards using renewable resources, such as fatty acids from plant oils (e.g., coconut oil, canola oil) and animal fats, as starting materials for the synthesis of the hydrophobic alkyl chain. researchgate.netresearchgate.netnih.gov This approach reduces the reliance on petrochemicals. youtube.com

Solvent Selection and Reaction Conditions: Green chemistry principles also encourage the use of safer solvents and more energy-efficient reaction conditions. This can include using water as a solvent where possible and employing catalytic methods to reduce reaction temperatures and times. The use of techniques like reactive distillation is also being explored for more efficient synthesis and separation. semanticscholar.org

Biodegradability by Design: A crucial aspect of green chemistry is designing molecules that are effective for their intended purpose but will degrade into harmless substances after use. The development of "soft" quaternary ammonium salts with cleavable ester or amide linkages is a prime example of this approach, aiming to mitigate the environmental persistence and potential toxicity associated with traditional QACs. rsc.org

The following table summarizes the application of green chemistry principles in QAC synthesis:

| Green Chemistry Principle | Application in QAC Synthesis | Example |

| Use of Renewable Feedstocks | Synthesis from natural oils and fats researchgate.netresearchgate.net | Using fatty acids from coconut oil to create the alkyl chain researchgate.netresearchgate.net |

| Safer Solvents and Reagents | Replacement of toxic methylating agents acs.org | Using dimethyl carbonate (DMC) instead of methyl halides acs.org |

| Design for Degradation | Incorporation of labile functional groups ebi.ac.ukrsc.org | Synthesis of "soft" QACs with ester linkages ebi.ac.ukrsc.org |

| Atom Economy | Using reactions that maximize the incorporation of reactant atoms into the final product | The use of DMC as a more atom-efficient methylating agent acs.org |

Supramolecular Assembly and Self Organization Phenomena of Hexadecyldimethylammonium Acetate

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

The self-assembly of hexadecyldimethylammonium acetate (B1210297) in a solvent is primarily driven by the hydrophobic effect. Its molecule consists of a long, nonpolar hexadecyl (C16) tail and a polar dimethylammonium acetate headgroup. In aqueous environments, the hydrophobic tails seek to minimize their contact with water molecules, leading to their aggregation. This process, known as micellization, occurs above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules exist predominantly as monomers. Above the CMC, they spontaneously form organized aggregates called micelles.

The CMC is a fundamental parameter that characterizes the efficiency of a surfactant in forming micelles. It is influenced by several factors, including the structure of the surfactant, the nature of the solvent, the temperature, and the presence of electrolytes.

Influence of Counterions on Micellar Formation

The counterion, in this case, the acetate ion (CH₃COO⁻), plays a significant role in the micellization of hexadecyldimethylammonium acetate. The counterion's properties, such as its size, hydration, and binding affinity to the surfactant headgroups at the micelle surface, can significantly impact the CMC.

The acetate ion, being a carboxylate, can have a more complex interaction compared to simple halide ions like bromide or chloride. nih.gov Its ability to participate in hydrogen bonding and its relatively larger size can influence the packing of the surfactant molecules within the micelle. Research on similar cationic surfactants has shown that the nature of the counterion can dramatically affect the CMC. For instance, studies on tetradecyltrimethylammonium surfactants have demonstrated a marked difference in CMC when the counterion is changed from chloride to bromide. researchgate.net This highlights the intricate role the acetate counterion plays in the self-assembly of this compound. The interaction between the surfactant and the counterion is a key determinant of the micelle's size, shape, and stability. nih.gov

A comparative look at the CMCs of hexadecyltrimethylammonium surfactants with different counterions illustrates this point:

| Surfactant | Counterion | CMC (mM in water at 25°C) |

| Hexadecyltrimethylammonium Bromide (CTAB) | Bromide (Br⁻) | ~0.9 |

| Hexadecyltrimethylammonium Chloride (CTAC) | Chloride (Cl⁻) | ~1.3 |

| This compound | Acetate (CH₃COO⁻) | Data not readily available, but expected to be influenced by the specific binding of the acetate ion. |

This table is for illustrative purposes to show the effect of counterions on a similar surfactant structure. The CMC for this compound is not widely reported in the literature.

Effects of Solvent Media on Aggregation Propensities

The properties of the solvent medium have a profound effect on the aggregation behavior of this compound. In highly polar solvents like water, the hydrophobic effect is the primary driving force for micellization. The surfactant molecules arrange themselves to minimize the unfavorable interactions between their hydrocarbon tails and the water molecules.

The addition of organic cosolvents, such as alcohols or other polar organic liquids, can significantly alter the CMC. These cosolvents can influence the bulk solvent properties, such as polarity and dielectric constant, and can also interact directly with the surfactant molecules. For instance, the addition of a polar organic solvent can decrease the polarity of the bulk phase, which may weaken the hydrophobic effect and lead to an increase in the CMC. bioline.org.br

Conversely, in nonpolar organic solvents, the surfactant molecules can form reverse micelles. In this case, the polar headgroups are sequestered in the core of the aggregate, interacting with any entrapped water molecules, while the hydrophobic tails extend into the nonpolar solvent. The formation and stability of these reverse micelles are highly dependent on the nature of the organic solvent and the presence of water.

Formation of Higher-Order Organized Structures

Beyond the formation of simple spherical micelles, this compound can self-assemble into a variety of more complex, higher-order structures. The specific architecture formed depends on factors such as surfactant concentration, temperature, and the presence of additives. These structures are governed by the principles of molecular packing, often described by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail, the cross-sectional area of the headgroup at the aggregate interface, and the length of the tail.

Vesicular Architectures and Bilayer Formation

Under certain conditions, this compound can form vesicles. Vesicles are spherical or ellipsoidal structures composed of one or more concentric bilayers. bldpharm.com Each bilayer is an arrangement of surfactant molecules where the hydrophobic tails form the interior of the bilayer, and the hydrophilic headgroups are exposed to the aqueous environment on both the inner and outer surfaces.

The formation of vesicles often occurs in dilute surfactant solutions and can be induced by changes in temperature, pH, or the addition of other molecules. The stability of these vesicular structures is a delicate balance of intermolecular forces, including hydrophobic interactions, electrostatic forces between the headgroups, and van der Waals forces between the hydrocarbon chains. The presence of the acetate counterion can influence the curvature of the bilayer and, consequently, the size and stability of the vesicles.

Reverse Micelles and Microemulsion Systems

In nonpolar organic solvents, this compound has the propensity to form reverse micelles. These are aggregates where the polar headgroups are oriented towards the center, forming a polar core that can solubilize small amounts of water, while the hydrophobic tails extend outwards into the nonpolar solvent. nih.gov

Reverse micellar systems are of significant interest for their ability to create unique microenvironments that can be utilized for various applications, such as nanomaterial synthesis and enzymatic reactions in non-aqueous media. The size and shape of these reverse micelles can be controlled by the water-to-surfactant molar ratio, often denoted as W₀.

When a sufficient amount of a dispersed phase (like water) is present along with an oil phase and the surfactant, a thermodynamically stable, isotropic system known as a microemulsion can be formed. This compound can act as the stabilizing surfactant in such systems, creating either oil-in-water or water-in-oil microemulsions depending on the relative concentrations of the components.

Lyotropic Liquid Crystalline Phases

At higher concentrations, this compound can form lyotropic liquid crystalline phases. These are states of matter that are intermediate between a crystalline solid and an isotropic liquid, where the molecules exhibit long-range orientational order but lack long-range positional order. The formation of these phases is dependent on both temperature and concentration. chemwhat.com

Common lyotropic liquid crystalline phases formed by surfactants include:

Hexagonal phase (H₁): Composed of cylindrical micelles packed in a hexagonal array.

Cubic phase (V₁): Consists of spherical or short rod-like micelles arranged in a cubic lattice.

Lamellar phase (Lα): Characterized by parallel bilayers of surfactant molecules separated by layers of solvent. chemwhat.com

The specific liquid crystalline phase formed by this compound will depend on the molecular packing of the surfactant molecules, which is influenced by the size and shape of the headgroup and tail, as well as the interactions with the acetate counterion and the solvent. The study of these phases is often conducted using techniques such as small-angle X-ray scattering (SAXS) and polarized optical microscopy.

Theoretical Frameworks for Self-Assembly

Thermodynamic Models of Aggregation

The formation of aggregates like micelles from individual surfactant monomers is a thermodynamically driven process. Several models have been developed to describe this equilibrium, with the phase separation and mass-action models being the most prominent.

The phase separation model treats micelles as a distinct pseudophase that forms once the surfactant concentration reaches the critical micelle concentration (CMC). inflibnet.ac.in Above the CMC, it is postulated that any additional surfactant monomers added to the system will form micelles, and the monomer concentration remains constant. wikipedia.org This model simplifies the complex process of micellization into a phenomenon analogous to the condensation of a vapor into a liquid.

The mass-action model , on the other hand, describes micellization as a chemical equilibrium between monomers (S) and micelles (Sn), where 'n' is the aggregation number:

nS ⇌ Sn

This equilibrium is characterized by an equilibrium constant, Kn, from which the standard Gibbs free energy of micellization (ΔG°mic) can be calculated. inflibnet.ac.in This model allows for a more detailed analysis of the thermodynamics of micellization, including the contributions of enthalpy (ΔH°mic) and entropy (ΔS°mic). The Gibbs free energy of micellization is a key parameter that indicates the spontaneity of the process; a negative value signifies that micelle formation is favorable. nih.gov

For ionic surfactants, the Gibbs energy of micellization can be broken down into several components, accounting for the hydrophobic contribution from the tail, the electrostatic repulsions between the head groups, and the interfacial energy at the micelle surface. wikipedia.org The interplay of these factors determines the final size, shape, and stability of the self-assembled structures. The micellization process for ionic surfactants is often entropy-driven, primarily due to the hydrophobic effect, although enthalpic contributions can also be significant. nih.govresearchgate.net

Below is a table illustrating typical thermodynamic parameters for the micellization of a related cationic surfactant, hexadecyltrimethylammonium bromide (CTAB), in an aqueous solution, which can provide insights into the expected behavior of this compound.

| Thermodynamic Parameter | Typical Value for CTAB in Water at 25°C | Significance |

| Critical Micelle Concentration (CMC) | ~0.92 mM researchgate.net | The concentration at which micelles begin to form. |

| Standard Gibbs Free Energy (ΔG°mic) | -30 to -40 kJ/mol researchgate.net | Indicates the spontaneity of micelle formation. |

| Standard Enthalpy (ΔH°mic) | -5 to 0 kJ/mol researchgate.net | Represents the heat change during micellization. |

| Standard Entropy (TΔS°mic) | ~30 to 40 kJ/mol researchgate.net | Reflects the change in randomness of the system. |

Note: These values are for a comparable surfactant and serve as an illustrative example. Actual values for this compound may vary.

Kinetic Aspects of Micellar and Vesicular Growth

The formation and growth of micelles and vesicles are dynamic processes characterized by specific relaxation times. There are generally two main relaxation processes observed in micellar solutions. inflibnet.ac.in

The first, faster relaxation process (τ1), typically in the microsecond to nanosecond range, is associated with the exchange of single surfactant monomers between the bulk solution and existing micelles. inflibnet.ac.in This process reflects the rate at which a monomer can enter or leave a micelle. The residence time of a surfactant molecule within a micelle increases with the length of its hydrophobic tail. inflibnet.ac.in

The kinetics of vesicular growth are generally more complex than those of micelles. Vesicles are larger, often bilayered structures, and their formation can involve intermediate structures like open bilayer fragments or smaller micelles that fuse. The rate of vesicle formation and any subsequent changes in their size distribution can be influenced by factors such as temperature, ionic strength, and the presence of co-surfactants or other additives.

Dynamic Aspects of Self-Assembled Hexadecyldimethylammonium Architectures

The self-assembled structures formed by this compound are not static entities but are in a constant state of dynamic equilibrium. Monomers are continuously exchanging with micelles, and the micelles themselves can undergo changes in size and shape. inflibnet.ac.in This dynamic nature is crucial for many of the applications of surfactants.

The shape of the aggregates can transition from spherical to cylindrical or worm-like micelles upon changes in concentration, temperature, or the addition of electrolytes. researchgate.net These transitions are governed by the surfactant packing parameter, which relates the volume of the hydrophobic tail, the area of the headgroup at the aggregate interface, and the length of the tail. mpg.de

Furthermore, the interactions between the self-assembled architectures can lead to higher-order structures. For instance, electrostatic interactions can play a significant role in the aggregation of charged micelles or vesicles. mdpi.com The dynamic nature of these systems allows them to respond to changes in their environment, leading to a rich variety of self-organized behaviors.

Interactions with Macromolecular Systems and Advanced Interfaces

Interactions with Polyelectrolytes and Biopolymers

The interaction of hexadecyldimethylammonium acetate (B1210297) with polyelectrolytes and biopolymers is a critical area of study, revealing mechanisms of complexation, conformational changes, and binding phenomena.

Cationic surfactants, such as those from the hexadecyltrimethylammonium family, interact spontaneously with the negatively charged phosphate (B84403) backbone of DNA. researchgate.net This interaction is primarily driven by electrostatics, leading to the formation of a surfactant-DNA complex. researchgate.net While specific studies on the acetate salt are limited, research on analogous compounds like cetyltrimethylammonium bromide (CTAB) shows that the surfactant molecules bind to the DNA, neutralizing its charge and causing it to condense and precipitate from the solution. The structure of these complexes is influenced by the surfactant's geometry; single-chain surfactants like the hexadecyltrimethylammonium cation tend to form cylindrical micelles that pack into a 2D hexagonal arrangement with the DNA strands. researchgate.net

The nature of the counterion can influence the binding affinity and the resulting complex structure. The acetate anion, being different from the more commonly studied halides, may affect the thermodynamics of this interaction. The complexation process is cooperative, often described as an "all-or-none" mechanism where a critical number of surfactant molecules must bind for the complex to form. researchgate.net

The interaction between cationic surfactants and proteins is multifaceted, often resulting in significant conformational changes. nih.govnih.gov Proteins, being polyampholytes, possess both positive and negative charges on their surfaces depending on the pH and their amino acid composition. The positively charged headgroup of hexadecyldimethylammonium acetate can interact electrostatically with negatively charged residues on the protein surface, such as aspartate and glutamate.

Furthermore, the hydrophobic hexadecyl tail can penetrate the hydrophobic core of a protein, leading to denaturation. This process unfolds the protein from its native, functional conformation into a random coil. Molecular dynamics simulations are a key tool for studying these time-resolved structural changes. nih.gov While specific binding pockets exist, such as the acetate binding pocket in Acetyl-CoA synthetase, the interaction with a full surfactant molecule is typically less specific and more disruptive. nih.gov The binding process can be cooperative, with surfactant molecules forming micelle-like clusters on the protein surface, which further drives the unfolding process. The study of conformational changes is crucial as they are intrinsically linked to protein function and dynamics. nih.govbiorxiv.org

This compound interacts with various polysaccharides based on their charge and structure. With anionic polysaccharides like κ-carrageenan or alginate, the primary driving force for interaction is the strong electrostatic attraction between the cationic surfactant headgroup and the anionic groups on the polymer chain. mdpi.comresearchgate.net This can lead to the formation of polyelectrolyte-surfactant complexes.

In the case of neutral polysaccharides like methylcellulose, the interaction is primarily hydrophobic. researchgate.net The surfactant's alkyl chain can associate with hydrophobic patches on the polymer. For cationic polysaccharides such as chitosan, electrostatic repulsion would be expected between the polymer and the surfactant headgroup, though hydrophobic interactions can still occur. researchgate.net

A unique aspect of this compound is the reactivity of the acetate anion. Studies using the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (EMIMAc) have shown that under certain conditions, the acetate can act as a reagent, causing the acetylation of cellulose. unl.pt This suggests that interactions involving this compound may not be purely physical but could involve chemical modifications of the polysaccharide, a factor not present with halide-based surfactants. unl.pt

Table 1: Summary of Hexadecyltrimethylammonium (C16TA+) Surfactant Interactions with Various Polysaccharides (Based on general principles and data from analogous surfactants like CTAB)

| Polysaccharide Type | Primary Interaction Force with C16TA+ | Expected Outcome |

| Anionic (e.g., Carrageenan, Alginate) | Electrostatic Attraction | Strong complex formation, precipitation. mdpi.comresearchgate.net |

| Cationic (e.g., Chitosan) | Electrostatic Repulsion, Hydrophobic | Weak interaction, potential for hydrophobic association. researchgate.net |

| Neutral (e.g., Methylcellulose) | Hydrophobic Interaction | Cooperative binding, formation of surfactant-polymer aggregates. researchgate.net |

| Cellulose | Hydrophobic, Potential for Acetylation | Adsorption and potential for chemical modification by the acetate anion. unl.pt |

Interfacial Adsorption Behavior

The amphiphilic nature of this compound drives it to accumulate at interfaces, significantly altering interfacial properties.

At liquid-liquid interfaces, such as oil-water, this compound molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and water. The hexadecyl chains orient into the oil phase, while the polar headgroups remain in the aqueous phase. This adsorption reduces the interfacial tension between the two liquids. nih.gov

Dynamic interfacial tension measurements on similar systems show that as surfactant molecules adsorb, they can form an ordered monolayer at the interface. nih.gov The efficiency of a surfactant in reducing interfacial tension is related to its ability to pack tightly at the interface. The presence of the acetate counterion, compared to a halide, may influence the packing density by altering the repulsion between the cationic headgroups. Studies on surfactant mixtures at the water-hexadecane interface show complex adsorption kinetics, indicating that interactions between different surfactant species and their partitioning into the oil phase can occur. nih.gov

The adsorption of this compound onto solid surfaces from a liquid phase is highly dependent on the surface chemistry of the solid. On negatively charged surfaces like silica (B1680970) (SiO₂) or mica in aqueous solutions, adsorption is strongly favored. researchgate.netnih.gov The process typically occurs in stages:

Electrostatic Adsorption: At low concentrations, individual surfactant cations adsorb onto the anionic sites of the solid surface, driven by electrostatic attraction. nih.gov

Admicelle Formation: As the surface charge is neutralized, a second stage of adsorption occurs, driven by hydrophobic interactions between the alkyl tails of the adsorbed and solution-phase surfactant molecules. This leads to the formation of surface aggregates known as admicelles or hemimicelles. researchgate.net

Bilayer Formation: At concentrations near and above the critical micelle concentration (CMC), these surface aggregates can merge to form a complete bilayer, with the outer layer's headgroups facing the bulk solution. This process can render a hydrophilic surface hydrophobic, or in the case of a full bilayer, restore its hydrophilic character. researchgate.netdiva-portal.org

The counterion plays a crucial role in this process. Studies on hexadecyltrimethylammonium (C16TA+) surfactants with different counterions (Cl⁻ and Br⁻) on silica show that a counterion with a stronger binding affinity to the surfactant headgroup can more effectively screen the headgroup repulsion. researchgate.net This allows for tighter packing and a higher surface excess concentration. For instance, changing the counterion from chloride to bromide for C16TA+ increased the surface excess on silica by approximately 60% and altered the structure of the adsorbed aggregates. researchgate.net Given that acetate has different hydration and binding properties than halides, it is expected to similarly modulate the adsorption behavior of the hexadecyldimethylammonium cation.

Table 2: Influence of Counterion on Hexadecyltrimethylammonium (C16TA+) Adsorption on Negatively Charged Silica

| Counterion | Relative Binding Affinity to Cationic Headgroup | Effect on Adsorption | Adsorbed Layer Structure (Above CMC) |

| Chloride (Cl⁻) | Lower | Lower surface excess concentration. researchgate.net | Aggregates with circular projections. researchgate.net |

| Bromide (Br⁻) | Higher | ~60% increase in surface excess vs. Cl⁻. researchgate.net | Denser, wormlike micelles. researchgate.net |

| Acetate (CH₃COO⁻) | Hypothesized: Different from halides due to size, hydration, and potential for H-bonding | Hypothesized: Unique packing density and adsorption isotherm due to specific ion effects. | Hypothesized: May form distinct aggregate structures. |

Mechanisms of Interaction with Model Biological Membranes

The interaction of this compound with biological membranes is a complex process primarily governed by the amphiphilic nature of the cation, which consists of a positively charged dimethylammonium headgroup and a long hydrophobic hexadecyl tail. These interactions are crucial for understanding its various applications and are often studied using model biological membranes, such as liposomes and lipid monolayers.

Membrane Permeability and Transport Studies

This compound can significantly alter the permeability of lipid bilayers, a phenomenon attributed to its insertion into the membrane. The long hydrophobic tail tends to intercalate into the nonpolar core of the lipid bilayer, while the polar headgroup remains near the aqueous interface. This insertion disrupts the ordered packing of the lipid molecules, creating defects in the membrane structure that can increase its permeability to ions and other small molecules.

Studies on similar amphiphilic molecules, such as fatty acids and monoglycerides, have shown that their incorporation into liposomal membranes leads to an increase in the permeability to entrapped drugs. For instance, monoolein (B16389) has been observed to greatly enhance the permeability of both sulfanilic acid and procainamide (B1213733) ethobromide from egg phosphatidylcholine liposomes. nih.gov Similarly, unsaturated fatty acids markedly increase the release rate of procainamide ethobromide. nih.gov This effect is linked to the disordering of the hydrophobic region of the lipid bilayer. nih.gov It is therefore highly probable that this compound would induce a similar increase in membrane permeability due to the disordering effect of its hexadecyl chain within the lipid core.

The transport of the hexadecyldimethylammonium cation itself across the membrane is also a key consideration. While the energetic barrier for the translocation of the charged headgroup through the hydrophobic core is generally high, transient pore formation or other membrane-destabilizing events induced by a high concentration of the surfactant can facilitate its transport.

Table 1: Effect of Various Lipids on the Permeability of Liposomal Membranes

| Lipid Additive | Entrapped Drug | Observed Effect on Permeability | Reference |

| Monoolein | Sulfanilic acid | Greatly increased | nih.gov |

| Monoolein | Procainamide ethobromide | Greatly increased | nih.gov |

| Unsaturated Fatty Acids | Procainamide ethobromide | Markedly enhanced release | nih.gov |

| Saturated Fatty Acids | Procainamide ethobromide | Small increase in release rate | nih.gov |

This table is based on data from analogous systems and is intended to illustrate the likely effects of amphiphilic molecules on membrane permeability.

Membrane Fluidization and Disruption Mechanisms

The insertion of this compound into a lipid bilayer leads to an increase in membrane fluidity. The bulky hexadecyl tail disrupts the tight packing of the lipid acyl chains, effectively lowering the phase transition temperature of the lipids and making the membrane more fluid. This fluidization effect has been observed with other molecules that intercalate into lipid membranes. For example, electron spin resonance (ESR) studies have shown that fatty acids disorder the hydrophobic interior of the lipid bilayer. nih.gov

At lower concentrations, this compound molecules likely exist as monomers within the bilayer, causing localized fluidization. However, as the concentration increases, these monomers can aggregate to form micelles or other supramolecular structures within the membrane, leading to more significant disruption. This can result in the formation of pores or even the complete solubilization of the membrane, a process often referred to as detergent-like lysis.

The mechanism of membrane disruption is thought to involve a series of steps:

Adsorption: The positively charged headgroups of this compound are attracted to the often negatively charged surface of biological membranes.

Insertion: The hydrophobic tails penetrate the lipid core.

Fluidization: The packing of lipid acyl chains is disrupted, increasing membrane fluidity.

Pore Formation/Solubilization: At higher concentrations, the aggregation of the surfactant molecules leads to the formation of transient pores or the complete breakdown of the membrane structure.

Modulation of Supramolecular Systems by Environmental Parameters

The self-assembly of this compound in aqueous solutions, and its interaction with other molecules to form more complex supramolecular systems, can be significantly influenced by environmental factors such as pH and temperature.

Temperature plays a more direct role in modulating the supramolecular behavior of this compound. An increase in temperature generally increases the solubility of surfactants and can affect the critical micelle concentration (CMC). For many ionic surfactants, the CMC initially decreases with temperature, reaches a minimum, and then increases. This behavior is a result of the complex interplay between the temperature dependence of hydrophobic and electrostatic interactions. Furthermore, temperature can induce phase transitions in the lipid membranes with which this compound interacts, which in turn will alter the nature of their interaction. The temperature-induced self-assembly of peptide-polymer conjugates into various supramolecular architectures is a well-documented phenomenon, highlighting the importance of temperature as a modulator of such systems. nih.gov

Table 2: Environmental Factors Influencing Supramolecular Systems

| Environmental Parameter | General Effect on Surfactant/Lipid Assemblies | Potential Impact on this compound Systems | Reference |

| pH | Can alter the charge of ionizable headgroups, affecting electrostatic interactions and packing. | Minimal direct effect on the permanently charged headgroup, but can influence interactions with pH-sensitive components in a mixed system. | nih.gov |

| Temperature | Affects surfactant solubility, CMC, and can induce phase transitions in lipid bilayers. | Modulates micellization and the fluidity of membranes it interacts with. | nih.gov |

This table provides a generalized overview of the expected influence of environmental parameters based on the behavior of similar systems.

Applications in Advanced Materials Science

Role as Structure-Directing Agents in Nanomaterial Synthesis

The self-assembly characteristics of hexadecyldimethylammonium acetate (B1210297) make it an effective structure-directing agent (SDA) in the bottom-up synthesis of nanoscale materials. Its ability to form micelles and other ordered structures in solution provides a template for the controlled growth of both inorganic and hybrid organic-inorganic nanomaterials.

Template-Assisted Synthesis of Inorganic Nanostructures

In the synthesis of inorganic nanostructures, hexadecyldimethylammonium acetate can act as a soft template. Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), which is structurally similar to this compound, are known to form cylindrical micelles in aqueous solutions. These micelles can guide the hydrolysis and condensation of inorganic precursors, like tetraethoxysilane (TEOS) for silica (B1680970), around their structure. This process, often part of a sol-gel method, leads to the formation of mesoporous materials with highly ordered pore structures and high surface areas. After the inorganic network has formed, the organic template can be removed through calcination or solvent extraction, leaving behind a porous inorganic nanostructure. The dimensions and morphology of the final inorganic material are dictated by the size and shape of the surfactant micelles.

Directed Assembly of Organic-Inorganic Hybrid Materials

This compound can also play a crucial role in the directed assembly of organic-inorganic hybrid materials. These materials are of significant interest as they combine the properties of both organic and inorganic components at the molecular or nanometer scale. The amphiphilic nature of this compound facilitates the organization of these disparate components into well-defined architectures. For instance, it can co-assemble with inorganic species and organic polymers, leading to the formation of hybrid films, fibers, or particles with tailored properties. In some cases, the organic component can be a polymerizable monomer, which, after assembly, can be polymerized to create a stable, cross-linked hybrid material. The ability of such amphiphiles to form complex structures like vesicles in mixed solvent systems further expands the possibilities for creating novel hybrid materials with unique functionalities. researchgate.netmdpi.com

Integration into Composite Materials and Functional Coatings

The incorporation of this compound into composite materials and functional coatings can enhance their performance and introduce new functionalities. Its long alkyl chain can improve the compatibility between organic polymer matrices and inorganic fillers, acting as a coupling agent. This leads to better dispersion of the filler, improved mechanical properties, and reduced water absorption in the composite material.

When used in functional coatings, the quaternary ammonium (B1175870) group can impart antimicrobial properties. Furthermore, the hydrophobic hexadecyl tail can be oriented towards the surface, creating a hydrophobic or water-repellent coating. This is particularly useful in applications requiring anti-fouling or self-cleaning surfaces.

Surface Modification and Interfacial Engineering Applications

This compound is a valuable tool for surface modification and interfacial engineering. Its cationic headgroup can adsorb onto negatively charged surfaces, such as silica, clays, and certain textiles, effectively altering their surface properties. This self-assembly process can transform a hydrophilic surface into a hydrophobic one.

A similar compound, hexadecyltrimethoxysilane (B103170) (HDTMS), has been used to impart hydrophobicity to acetate fabrics by creating a silica coating followed by surface modification. alkafeel.edu.iq The long hexadecyl chain of the silane (B1218182) orients away from the surface, leading to a significant increase in water contact angle. This principle of leveraging long alkyl chains for surface hydrophobization is directly applicable to this compound.

| Parameter | Untreated Surface | Surface Treated with Hexadecyl-containing Compound |

| Surface Energy | High | Low |

| Wettability | Hydrophilic | Hydrophobic |

| Water Contact Angle | Low | High |

| Adhesion of Polar Liquids | High | Low |

This table provides a generalized comparison of surface properties before and after modification with a compound containing a hexadecyl chain, based on the principles of surface science.

Development of Responsive and Adaptive Soft Materials

The unique chemical structure of this compound makes it a candidate for the development of responsive or "smart" soft materials. These materials can undergo significant changes in their properties in response to external stimuli such as pH, temperature, or the presence of specific chemicals. mdpi.com

Hydrogels, which are cross-linked polymer networks that can absorb large amounts of water, are a key type of soft material. The incorporation of amphiphilic molecules like this compound into a hydrogel structure can introduce hydrophobic domains within the hydrophilic network. This can lead to the formation of stimuli-responsive hydrogels. For example, research on a similar compound, diallyl methyl hexadecyl ammonium salt, has shown that its copolymerization with methacrylic acid results in pH-responsive hydrogels. rsc.org The hydrophobic hexadecyl groups can associate at certain pH values, causing the hydrogel to shrink, and dissociate at other pH values, leading to swelling. This behavior is driven by changes in the ionization of the carboxylic acid groups and the resulting electrostatic interactions and hydrophobic associations.

The development of such responsive materials opens up possibilities for applications in areas like controlled drug release, sensors, and actuators. nih.gov The ability of these materials to adapt to their environment is a key area of research in modern materials science. nih.gov

| Stimulus | Response of Hydrogel containing Hexadecyl Ammonium Groups | Potential Application |

| pH Change | Swelling or shrinking due to changes in ionization and hydrophobic interactions. | pH-triggered drug delivery, sensors. |

| Temperature Change | Phase transition and volume change (for thermo-responsive polymers). | Thermo-responsive valves, smart surfaces. |

| Introduction of Anions | Potential for ion-specific response due to the quaternary ammonium group. | Anion sensing, selective separation. |

This interactive table illustrates the potential responsive behaviors of soft materials incorporating hexadecyl ammonium moieties and their conceivable applications.

Catalytic Applications and Mechanistic Investigations

Role in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. scribd.comdalalinstitute.com Quaternary ammonium (B1175870) salts like hexadecyldimethylammonium acetate (B1210297) are key players in this field. scribd.comcatalysis.blog The fundamental principle of their catalytic action involves the formation of a lipophilic ion pair with a reactant anion from the aqueous phase. This ion pair, being soluble in the organic phase, transports the anion across the phase boundary to where the organic-soluble substrate resides, thus enabling the reaction to proceed. dalalinstitute.comoperachem.com

The structure of the quaternary ammonium salt is crucial for its effectiveness as a phase transfer catalyst. operachem.com For instance, salts with long alkyl chains, such as the hexadecyl group in hexadecyldimethylammonium acetate, exhibit good partitioning between the organic and aqueous phases, which is essential for efficient phase transfer. operachem.com The accessibility of the cationic center also plays a role; open-faced catalysts like those derived from hexadecyltrimethylammonium are effective at increasing the interfacial area for interaction with the anion, thereby enhancing the rate of phase transfer. operachem.com

The mechanism of phase transfer catalysis can be visualized as a shuttle service where the quaternary ammonium cation (Q+) transports an anion from the aqueous phase to the organic phase, facilitates its reaction, and then carries the resulting anion back to the aqueous phase to maintain charge neutrality. operachem.comyoutube.com This process significantly accelerates reactions that would otherwise be extremely slow due to the inability of the reactants to interact. dalalinstitute.comoperachem.com For example, the reaction between 1-chlorooctane (B87089) in an organic solvent and sodium cyanide in water shows a dramatic increase in yield and reaction rate when a phase transfer catalyst is introduced. operachem.com

Influence on Reaction Kinetics in Micellar Media

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound self-assemble into organized aggregates called micelles. nih.gov These micelles possess a hydrophobic core and a hydrophilic surface, creating microenvironments that can significantly alter the rates of chemical reactions, a phenomenon known as micellar catalysis. nih.govmdpi.com

The influence of micelles on reaction kinetics stems from their ability to concentrate reactants within the micellar pseudophase. nih.govresearchgate.net Nonpolar or sparingly soluble organic reactants can be solubilized in the hydrophobic core of the micelle, while charged or polar reactants can be attracted to the charged micellar surface. This localization of reactants leads to a substantial increase in their effective concentration, thereby accelerating the reaction rate. researchgate.net

The structure and properties of the micelles, such as their size, shape, and ionization degree, can influence the extent of catalytic activity. nih.gov For instance, morphological transitions in micelles, such as a sphere-to-rod transition that can occur with increasing surfactant concentration, can affect the micellar medium and, consequently, the reaction kinetics. nih.gov The presence of additives can also modulate the properties of the micellar system and its catalytic effect. nih.gov

Surfactant-Mediated Catalysis for Specific Chemical Transformations

The unique properties of this compound and related surfactants make them effective catalysts for a variety of specific chemical transformations. rsc.org These transformations often benefit from the ability of the surfactant to bring reactants together in a favorable orientation and to stabilize transition states.

One area where surfactant-mediated catalysis is prominent is in nucleophilic substitution reactions. dalalinstitute.comslideshare.net The formation of ion pairs in the organic phase enhances the nucleophilicity of the anion, making it more reactive. slideshare.net This has been demonstrated in reactions such as the alkylation of various substrates. dalalinstitute.comslideshare.net

Furthermore, quaternary ammonium salts can influence the regioselectivity of reactions. For example, in the alkylation of 2-naphthol (B1666908) under basic conditions, the structure of the quaternary ammonium cation can control the ratio of C-alkylation to O-alkylation products. slideshare.net Micellar systems have also been shown to catalyze reactions like the Diels-Alder reaction, leading to improved yields and shorter reaction times. phasetransfercatalysis.com The use of surfactants can also be crucial in protecting and stabilizing reactants, such as acyl chlorides, against decomposition in aqueous media. nih.gov

Design Principles for Hexadecyldimethylammonium-Based Catalytic Systems

The design of effective catalytic systems based on hexadecyldimethylammonium and other quaternary ammonium salts is guided by several key principles that relate the catalyst's structure to its activity and selectivity. nih.govacs.orgnih.govnumberanalytics.com A central concept is the Sabatier principle, which posits that an optimal catalyst binds reactants with moderate strength—strong enough to facilitate the reaction but weak enough to allow for product release. numberanalytics.com

For phase transfer catalysts, crucial structural features include:

Cation Accessibility: The steric hindrance around the cationic nitrogen atom affects the ease of ion pair formation. Less hindered, or "open-faced," catalysts can exhibit higher activity. operachem.com

Partition Coefficient: This determines how the catalyst distributes between the aqueous and organic phases, a critical factor for its efficiency. nih.govacs.orgnih.gov

In the context of asymmetric phase transfer catalysis, where the goal is to produce a specific enantiomer of a chiral product, the design of the catalyst becomes even more intricate. nih.govacs.orgnih.gov Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Selectivity Relationships (QSSR) are computational tools used to correlate catalyst descriptors—such as ammonium ion accessibility, interfacial adsorption affinity, and partition coefficient—with observed reaction rates and enantioselectivity. nih.govacs.orgnih.gov These models help in understanding how subtle changes in the catalyst's three-dimensional structure can influence the outcome of the reaction. nih.govacs.org

The design of multicomponent catalytic systems, which may involve the self-assembly of different catalytic species, also relies on principles of molecular recognition and supramolecular chemistry to achieve cooperative effects. mdpi.com

Elucidation of Catalytic Reaction Mechanisms

Understanding the detailed mechanism of a catalytic reaction is fundamental to optimizing its performance and designing new, more efficient catalysts. nih.govnih.gov For reactions catalyzed by this compound, mechanistic investigations often focus on identifying the key intermediates and transition states involved in the catalytic cycle.

In phase transfer catalysis, the mechanism generally involves the extraction of the reactant anion from the aqueous phase into the organic phase by the quaternary ammonium cation. core.ac.uk The nature of the resulting ion pair in the organic phase—whether it is a tight or a loose ion pair—can significantly impact the reactivity of the anion. slideshare.net The rate-determining step can be either the transfer of the ion pair across the interface or the subsequent reaction in the organic phase. acsgcipr.org

For reactions in micellar media, the pseudophase kinetic model is often used to describe the reaction kinetics. nih.gov This model treats the micellar and aqueous phases as distinct reaction media and considers the partitioning of reactants between these phases. nih.gov Spectroscopic techniques, along with kinetic studies, are employed to probe the location of reactants within the micellar assembly and to understand how the micellar environment influences the reaction pathway. nih.gov

The elucidation of reaction mechanisms can be complex, and often a combination of experimental techniques and computational modeling is required to develop a comprehensive understanding. nih.gov For instance, in situ spectroscopic methods can provide real-time information about the state of the catalyst during the reaction. nih.gov

Advanced Analytical and Biophysical Characterization Methodologies

Scattering Techniques for Size and Morphological Determination

Scattering techniques are fundamental for determining the size, size distribution, and morphology of hexadecyldimethylammonium acetate (B1210297) aggregates in solution. These methods work by analyzing the way light is scattered by the particles.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary technique for measuring the hydrodynamic diameter of nanoparticles and aggregates in suspension. avantiresearch.commuser-my.com The method is based on the principle that particles in a liquid are in constant random motion due to collisions with solvent molecules, a phenomenon known as Brownian motion. researchgate.net

DLS measures the time-dependent fluctuations in the intensity of scattered light that result from this motion. Smaller particles diffuse more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. muser-my.com By analyzing these fluctuations using an autocorrelation function, the translational diffusion coefficient (D) of the particles can be determined. The hydrodynamic diameter (d_H) is then calculated using the Stokes-Einstein equation:

d_H = k_B * T / (3 * π * η * D)

where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

DLS is widely used to determine the size of surfactant micelles. researchgate.netmalvernpanalytical.com It can be used to study the effect of concentration, temperature, and ionic strength on micelle size. muser-my.commalvernpanalytical.com For example, as the surfactant concentration increases above the CMC, the number of micelles generally increases, which can be observed with DLS. In some cases, the size of the micelles themselves can change with concentration. researchgate.net

Table 4: Representative DLS Data for a Cationic Surfactant Micellar Solution

| Parameter | Value |

| Z-Average Diameter (d.nm) | 5.8 nm |

| Polydispersity Index (PDI) | 0.21 |

| Measurement Temperature | 25 °C |

Note: The Z-average is an intensity-weighted mean hydrodynamic size. The PDI is a measure of the width of the size distribution, with values below 0.3 generally considered acceptable for monodisperse samples.

Static Light Scattering (SLS) for Aggregate Mass and Shape

Static Light Scattering (SLS) is a non-invasive technique fundamental for determining the weight-average molecular weight (Mw) of macromolecules and colloidal assemblies in solution. wikipedia.orglsinstruments.ch The method relies on measuring the time-averaged intensity of light scattered by the sample at various angles. wikipedia.org For a surfactant like hexadecyldimethylammonium acetate above its critical micelle concentration (CMC), SLS provides critical data on the size and general shape of the micelles formed.

The core principle of SLS is based on the relationship between the intensity of scattered light and the properties of the scattering particles, as described by the Rayleigh-Gans-Debye theory for particles smaller than the wavelength of the incident light. lsinstruments.ch By measuring the scattered intensity at multiple concentrations, a Zimm plot can be constructed. This graphical method allows for the extrapolation of data to zero angle and zero concentration, yielding key parameters. wikipedia.org

Research Findings: While specific studies on this compound are not prevalent in publicly available literature, data from analogous cationic surfactants, such as alkyldimethylbenzylammonium chlorides, demonstrate the power of SLS. researchgate.net For these compounds, SLS measurements have been used to determine the critical micelle concentration (CMC) and the micellar aggregation numbers (Nagg), which is the average number of surfactant molecules per micelle. It is consistently observed that aggregation numbers increase with the length of the alkyl chain and the ionic strength of the solution. researchgate.net

A typical SLS analysis for this compound would involve preparing a series of dilutions above the expected CMC and measuring the scattered light intensity. The resulting data would be used to generate a Zimm plot to determine the following:

Weight-Average Molecular Weight (Mw): The primary output, which directly relates to the size of the micelles.

Radius of Gyration (Rg): A measure of the micelle's size and shape distribution.

Second Virial Coefficient (A₂): This parameter provides insight into the interactions between the micelles and the solvent, indicating the solution's thermodynamic stability. wikipedia.org

Illustrative Data Table for SLS Analysis The following table is an example of how data for a cationic surfactant, analyzed via SLS and presented in a Zimm plot, would be summarized. Specific values for this compound would require experimental determination.

| Parameter | Symbol | Typical Value/Information Derived |

| Weight-Average Molecular Weight | Mw | Used to calculate the aggregation number (Nagg) |

| Radius of Gyration | Rg | Provides information on the shape of the micellar aggregate |

| Second Virial Coefficient | A₂ | Indicates the nature of micelle-solvent interactions |

| Critical Micelle Concentration | CMC | Determined from the inflection point in scattering intensity vs. concentration plots |

Small-Angle X-ray Scattering (SAXS) for Internal Structure

Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the nanoscale structure of materials, including the size, shape, and internal organization of surfactant micelles in solution. acs.orguni-saarland.de It works by measuring the elastic scattering of X-rays at very small angles (typically 0.1-10°). uni-saarland.de The resulting scattering pattern contains information about electron density fluctuations within the sample, allowing for the detailed characterization of micellar morphology.

For this compound, SAXS would provide a more detailed picture of the aggregates than SLS. As X-rays are scattered by electrons, SAXS can distinguish between the hydrophobic core of the micelle (composed of the C16 alkyl chains) and the hydrophilic shell (composed of the dimethylammonium headgroups and acetate counterions), which have different electron densities. acs.org

Research Findings: Studies on various detergents and surfactants demonstrate that SAXS data can be fitted to geometric models, such as spheres, ellipsoids, or cylinders, to determine the precise shape and dimensions of the micelles. acs.orgrsc.org For instance, analysis of other surfactants has revealed transitions from spherical to ellipsoidal or cylindrical (worm-like) micelles with changes in concentration, temperature, or ionic strength. researchgate.net

A typical SAXS experiment on this compound solutions would yield a scattering curve of intensity (I) versus the scattering vector (q). Analysis of this curve can provide:

Micelle Shape and Dimensions: By fitting the data to form factor models, one can determine if the micelles are spherical, ellipsoidal, or cylindrical and calculate their dimensions (e.g., radius, semi-axes lengths). acs.org

Core and Shell Information: Advanced modeling can provide the radius of the hydrophobic core and the thickness of the hydrophilic shell. dannalab.com

Inter-micellar Interactions: At higher concentrations, a "structure factor" peak may appear in the scattering pattern, providing information on the spatial arrangement and interactions between micelles.

Illustrative Data Table for SAXS Analysis of Micelles The following table is a representative example of parameters that would be obtained from fitting SAXS data for a cationic surfactant. Specific values for this compound would need to be determined experimentally.

| Parameter | Description | Example Value |

| Model Fit | Best-fit geometric model for the micelle | Ellipsoidal |

| Core Radius (Major Axis) | Radius of the hydrophobic core along the longest axis | 2.5 nm |

| Core Radius (Minor Axis) | Radius of the hydrophobic core along the shortest axis | 1.8 nm |

| Shell Thickness | Thickness of the hydrophilic headgroup region | 0.5 nm |

| Aggregation Number | Number of monomers per micelle, calculated from volume | ~85 |

Electrochemical Methods in Interfacial and Permeability Studies

Electrochemical methods are highly sensitive for studying interfacial phenomena and are particularly useful for characterizing charged surfactants like this compound. These techniques can detect changes in electrical properties at electrode-solution interfaces, providing insights into adsorption, aggregation, and the stability of these surfactants.

Quaternary ammonium (B1175870) compounds are generally considered to be among the most electrochemically stable organic cations, making them suitable as electrolytes. researchgate.netresearchgate.net However, their adsorption and interaction at interfaces can be readily studied. Potentiometric titration, using surfactant-specific or ion-selective electrodes, is a common method. For example, a cationic surfactant can be titrated with a standard solution of an anionic surfactant. hannainst.com The formation of a complex, which often precipitates, causes a sharp change in the potential at the endpoint, allowing for precise quantification. hannainst.com This method is standardized for the analysis of disinfectant quaternary ammonium salts. hannainst.com

Research Findings: Studies on various quaternary ammonium compounds have established robust electrochemical methods for their characterization. nuph.edu.ua Cyclic voltammetry and electrochemical impedance spectroscopy can be used to probe the adsorption of surfactant layers onto electrode surfaces and their influence on charge transfer processes. Research has also investigated the electrochemical stability of these cations, finding that factors like alkyl chain length have a minimal effect on their reduction potential. researchgate.net For this compound, electrochemical methods could be used to determine its concentration in solution, study its adsorption kinetics onto various surfaces, and investigate the permeability of the adsorbed surfactant layer to other ions.

Illustrative Data Table for Potentiometric Titration The following table is an example of results from a potentiometric titration to determine the concentration of a quaternary ammonium surfactant. Specific values for this compound would require experimental measurement.

| Sample | Titrant | Electrode System | Endpoint Volume (mL) | Calculated Concentration (% w/w) |

| Product Batch A | Standard Sodium Lauryl Sulfate (B86663) | Nitrate Ion-Selective Electrode | 8.54 | 10.12 |

| Product Batch B | Standard Sodium Lauryl Sulfate | Nitrate Ion-Selective Electrode | 8.49 | 10.06 |

Microscopic Imaging Techniques for Morphological and Surface Analysis (e.g., AFM, KPFM)

Microscopic techniques provide direct visualization of surfactant aggregates on surfaces, offering unparalleled insight into their morphology and spatial organization.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize surfaces at the nanoscale. nih.gov In the context of surfactants, AFM can directly image the aggregates formed when a solution of this compound is deposited onto a substrate, such as mica or graphite (B72142). rsc.orgwm.edu The technique operates by scanning a sharp tip over the surface, and the resulting topographic image reveals the structure of the adsorbed surfactant layer, which can range from individual molecules to complex assemblies like hemi-micelles or complete bilayers. nih.govrsc.org

Kelvin Probe Force Microscopy (KPFM) is an advanced AFM mode that maps the surface potential distribution alongside the topography. researchgate.net By measuring the contact potential difference between the conductive AFM tip and the sample, KPFM can distinguish between different chemical components on a surface based on their work function or surface charge. For a cationic surfactant like this compound, KPFM could differentiate the positively charged headgroups from the neutral alkyl tails, providing a chemical map of the adsorbed structures.

Research Findings: High-speed AFM has been used to observe the dynamic transformation of surfactant micelles on surfaces in real-time. rsc.org Studies on cetyltrimethylammonium bromide (CTAB), a compound structurally similar to this compound, have shown the formation of hemi-cylindrical micelles on graphite surfaces. wm.edu Furthermore, KPFM has been applied to investigate surface potentials across different structures on sensilla in moths, demonstrating its ability to map electrical properties on a fine scale, which is directly applicable to studying the charge distribution in adsorbed surfactant layers. hannainst.com

Illustrative Data Table for AFM/KPFM Analysis The following table exemplifies the type of morphological data that could be obtained from AFM images of a cationic surfactant adsorbed on a mica substrate. Specific values for this compound would depend on experimental conditions.

| Adsorbed Structure | Typical Height (nm) | Typical Width (nm) | Surface Potential (mV vs. substrate) |

| Hemi-micelle (Cylindrical) | 2 - 3 | 5 - 6 | +50 to +80 |

| Bilayer Patch | 4 - 5 | Variable | +90 to +120 |

Calorimetric Techniques for Thermodynamic Characterization of Self-Assembly (e.g., ITC, DSC)

Calorimetric techniques directly measure the heat changes associated with physical and chemical processes, providing a complete thermodynamic profile of surfactant self-assembly.

Isothermal Titration Calorimetry (ITC) is a highly sensitive method used to study binding interactions and aggregation phenomena. researchgate.netnih.gov In a typical experiment for a surfactant, a concentrated solution of this compound would be titrated into a buffer solution. The heat released or absorbed with each injection is measured. Below the CMC, the heat signal corresponds to the dilution of monomers. As the concentration approaches the CMC, the heat changes dramatically due to micelle formation. Above the CMC, the signal corresponds to the dilution of micelles. researchgate.net This allows for the direct determination of the critical micelle concentration (CMC) and the enthalpy of micellization (ΔH_mic) in a single experiment. researchgate.nettainstruments.com From these values, the Gibbs free energy (ΔG_mic) and entropy (ΔS_mic) of micellization can be calculated.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is useful for studying temperature-induced phase transitions. For surfactant solutions, DSC can be used to determine the Krafft temperature—the temperature at which the solubility of the surfactant equals its CMC. It can also characterize the thermodynamics of temperature-dependent structural changes in the micelles.

Illustrative Data Table for ITC Analysis of Micellization The following table is an example of thermodynamic parameters for a cationic surfactant determined by ITC. The specific values for this compound would need to be measured experimentally.

| Thermodynamic Parameter | Symbol | Example Value |

| Critical Micelle Concentration | CMC | 0.95 mM |

| Enthalpy of Micellization | ΔHmic | -5.2 kJ/mol |

| Gibbs Free Energy of Micellization | ΔGmic | -17.3 kJ/mol |

| Entropy of Micellization | ΔSmic | +40.6 J/(mol·K) |

Computational and Theoretical Investigations of Hexadecyldimethylammonium Acetate Systems

Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. This technique can be applied to understand how surfactant molecules like hexadecyldimethylammonium acetate (B1210297) aggregate to form structures such as micelles and bilayers, and how they behave at interfaces between different phases (e.g., liquid-air or liquid-solid).

Despite the utility of this method, specific MD simulation studies focused exclusively on hexadecyldimethylammonium acetate are not readily found in a survey of publicly available research. However, extensive research has been conducted on structurally similar cationic surfactants, most notably hexadecyltrimethylammonium chloride (CTAC). nih.govchemrxiv.orgnih.gov These studies often explore the fundamental principles of self-assembly, which would be analogous to the expected behavior of this compound. For instance, MD simulations on CTAC have been used to investigate its role in preventing the aggregation of other molecules in aqueous solutions by forming its own self-assembled structures. nih.govchemrxiv.orgnih.gov Such simulations provide a framework for how this compound might behave under similar conditions, though direct computational evidence is currently lacking.

Quantum Chemical (QC) Calculations of Molecular Interactions and Electronic Properties

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity, and energetic properties of molecules. These methods can elucidate the nature of non-covalent interactions, which are crucial for the self-assembly of amphiphiles.

A detailed search of the scientific literature did not yield specific quantum chemical calculations performed on this compound. In principle, QC methods could be used to:

Calculate the charge distribution within the hexadecyldimethylammonium cation and the acetate anion.

Determine the strength of the electrostatic interactions and hydrogen bonding between the ions and with solvent molecules.

Analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are relevant for understanding chemical reactivity. mdpi.com

While general protocols for such calculations on various molecules are well-established, their specific application to this compound has not been reported. nih.govsemanticscholar.org

Statistical Mechanical Models for Phase Behavior and Aggregation

Statistical mechanical models provide a theoretical framework to connect the microscopic properties of molecules to the macroscopic thermodynamic behavior of the system, such as phase transitions and aggregation phenomena. These models are essential for predicting the critical micelle concentration (CMC), aggregate size and shape, and phase diagrams of surfactant solutions.

There is a lack of specific statistical mechanical models developed for or applied to this compound in the available literature. The development of such a model would require input parameters derived from experimental data or from other computational methods like MD simulations and QC calculations.

Computational Prediction of Supramolecular Architectures and Their Stability

The prediction of how individual molecules will assemble into larger, ordered structures (supramolecular architectures) is a significant challenge in materials science. Computational approaches, often combining elements of molecular mechanics, quantum chemistry, and advanced sampling techniques, are being developed to tackle this. nih.govchemrxiv.orgrsc.orgrsc.org These methods aim to predict the most stable arrangement of molecules from their chemical structure alone. nih.gov

For this compound, no specific computational predictions of its supramolecular architectures have been published. General computational protocols that combine quantum mechanics and molecular dynamics are being used to understand the self-assembly of other organic molecules into complex structures like nanotubes. chemrxiv.orgrsc.org These approaches could, in theory, be applied to predict the morphology of aggregates formed by this compound.

Machine Learning and Data-Driven Approaches in Amphiphile Science

Machine learning (ML) is an emerging tool in chemical and materials science, with the potential to accelerate the discovery and design of new molecules with desired properties. In the context of amphiphiles, ML models can be trained on existing data to predict properties like critical micelle concentration, solubility, and the type of self-assembled structures that will form. nih.gov

Currently, there are no published machine learning models specifically developed or trained for predicting the properties of this compound. The development of such models is contingent on the availability of large and consistent datasets, which may not yet exist for this particular compound. However, the broader application of ML in predicting the properties of surfactants and other complex molecules is an active area of research. nih.govnih.govresearchgate.net

Future Research Directions and Translational Potential in Advanced Chemical Sciences

Emerging Trends in Supramolecular Chemistry and Nanotechnology